1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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Overview
Description
1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid involves multiple steps. The initial step typically includes the formation of the piperidine ring, followed by the introduction of the bromophenyl and phenyl groups. The final step involves the formation of the oxalic acid salt. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid include other piperazine derivatives, such as:
- 1-(2-Bromophenyl)piperazine
- 4-Phenylpiperazine
- 1-(2-Chlorophenyl)piperazine
These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H30BrN3O4 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid |
InChI |
InChI=1S/C22H28BrN3.C2H2O4/c23-22-9-5-4-6-19(22)18-24-12-10-21(11-13-24)26-16-14-25(15-17-26)20-7-2-1-3-8-20;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6) |
InChI Key |
VWTXOQSXRPVXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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